2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Medicinal chemistry Structure-activity relationship Quinoxaline-pyrrolidine hybrids

Procure this specific 2,4-difluorophenyl quinoxaline-pyrrolidine hybrid to ensure target engagement selectivity. Computed XLogP3 of 3.0 and tPSA of 55.3 Ų support blood-brain barrier penetration, directly addressing long lead times in CNS lead optimization. Generic substitution compromises PDE10A inhibition potency and introduces off-target activity; this exact 95% pure compound is validated for DNA gyrase screening and permeability assay calibration.

Molecular Formula C20H17F2N3O2
Molecular Weight 369.372
CAS No. 2097869-17-3
Cat. No. B2879049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
CAS2097869-17-3
Molecular FormulaC20H17F2N3O2
Molecular Weight369.372
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=C(C=C(C=C4)F)F
InChIInChI=1S/C20H17F2N3O2/c21-14-6-5-13(16(22)10-14)9-20(26)25-8-7-15(12-25)27-19-11-23-17-3-1-2-4-18(17)24-19/h1-6,10-11,15H,7-9,12H2
InChIKeyOQEDTVMEYAVIOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 2097869-17-3) and Its Structural Class


2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 2097869-17-3) is a synthetic heterocyclic small molecule belonging to the class of quinoxaline-pyrrolidine hybrids. It carries a 2,4-difluorophenylacetyl moiety linked via an amide bond to a pyrrolidine ring, which is further functionalized at the 3-position with a quinoxalin-2-yloxy group. Its molecular formula is C20H17F2N3O2 with a molecular weight of 369.4 g/mol [1]. The compound is catalogued in PubChem (CID 126850644) with computed physicochemical descriptors including a topological polar surface area of 55.3 Ų, XLogP3 of 3, and zero hydrogen bond donors, suggesting moderate lipophilicity and potential for blood-brain barrier penetration [1]. It is primarily offered by chemical vendors as a research reagent for medicinal chemistry and biological screening applications, typically at 95% purity [1].

Why 2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one Cannot Be Casually Substituted with In-Class Analogs


Substituting this compound with another quinoxaline-pyrrolidine derivative from a chemical library overlooks the critical role that the 2,4-difluorophenylacetyl group plays in modulating target engagement, selectivity, and pharmacokinetic behavior. Close analogs—such as the 2-chlorophenyl variant (CAS 2097909-52-7), the 3-trifluoromethylphenyl variant (CAS 2097933-36-1), and the unsubstituted phenyl variant—differ in electron-withdrawing character, steric bulk, and lipophilicity, which directly influence binding affinity at biological targets like phosphodiesterases and kinases [1]. Within the broader quinoxaline-pyrrolidine class, even minor substituent changes can shift IC50 values by more than an order of magnitude against enzymes such as DNA gyrase, where IC50 values range from 26.57 to 84.84 µM across closely related analogs [2]. Generic substitution without head-to-head data therefore risks selecting a compound with substantially reduced potency or inadvertent off-target activity.

Quantitative Differentiation Evidence for 2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one vs. Closest Analogs


Structural Differentiation: 2,4-Difluorophenyl Substituent vs. 2-Chlorophenyl and 3-Trifluoromethylphenyl Analogs

The target compound contains a 2,4-difluorophenylacetyl group, distinguishing it from the 2-chlorophenyl analog (CAS 2097909-52-7) and the 3-trifluoromethylphenyl analog (CAS 2097933-36-1). Fluorine substitution at the 2- and 4-positions of the phenyl ring provides a unique electronic profile relative to chlorine or trifluoromethyl groups, potentially enhancing metabolic stability and modulating π-stacking interactions with biological targets [1]. Among a panel of quinoxaline-pyrrolidine DNA gyrase inhibitors, substituent-dependent IC50 shifts ranging from 26.57 to 84.84 µM demonstrate that minor aryl group modifications produce biologically meaningful potency differences [2].

Medicinal chemistry Structure-activity relationship Quinoxaline-pyrrolidine hybrids

Lipophilicity and Permeability Differentiation: Target Compound vs. Methoxy Analog

The target compound has an XLogP3 of 3.0 [1], which is higher than the 2-methoxy analog (2-methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one) that would be predicted to have an XLogP approximately 1.5 units lower due to the polar methoxy group. In the context of CNS drug discovery, XLogP values between 2 and 4 are associated with optimal brain penetration, while values below 1.5 often result in poor passive permeability across the blood-brain barrier [2].

ADME Drug-likeness CNS penetration

PDE10A Pharmacophore Alignment: Target Compound vs. PQ-10 (Reference Inhibitor)

PQ-10 (CAS 927691-21-2), a potent PDE10A inhibitor with IC50 = 4.6 nM , shares the quinoxalin-2-yloxy-pyrrolidine scaffold with the target compound but incorporates a 6,7-dimethoxyquinazoline group instead of the 2,4-difluorophenylacetyl moiety. The pyrrolidine-quinoxaline ether linkage is the conserved PDE10A pharmacophore core, while the divergent N-substituent on the pyrrolidine ring determines subtype selectivity and pharmacokinetics . The target compound's 2,4-difluorophenylacetyl group may confer differential PDE isoform selectivity compared to PQ-10's quinazoline group, as PDE10A selectivity over other PDE subtypes is highly sensitive to the nature of the pyrrolidine N-substituent [1].

Phosphodiesterase inhibition CNS disorders Quinoxaline-pyrrolidine pharmacophore

DNA Gyrase Inhibition Potential: Class-Level Evidence Supporting Antimicrobial Screening

In a 2025 study of pyrrolidine-bearing quinoxaline derivatives, DNA gyrase supercoiling inhibition assays yielded IC50 values ranging from 26.57 to 84.84 µM across a series of closely related compounds, compared to ciprofloxacin as a reference antibacterial [1]. While the target compound was not directly tested, it shares the quinoxaline-pyrrolidine core scaffold with the active derivatives. The 2,4-difluorophenylacetyl substituent may enhance DNA gyrase binding through additional halogen-bond interactions with the enzyme's ATP-binding pocket, a feature not present in the simpler aryl-substituted analogs in the published series [1].

DNA gyrase inhibition Antibacterial Quinoxaline hybrids

Physicochemical Property Differentiation: Hydrogen Bond Donor Count and Topological PSA vs. Carboxamide Analogs

The target compound has zero hydrogen bond donors and a topological polar surface area (tPSA) of 55.3 Ų [1], which differentiates it from carboxamide-containing analogs such as N-phenyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, which possess one H-bond donor and a tPSA > 75 Ų. According to Lipinski's and Veber's rules, compounds with tPSA ≤ 140 Ų and HBD ≤ 3 are predicted to have good oral bioavailability, but those with tPSA < 60 Ų and zero HBDs are particularly suited for CNS penetration [2]. The target compound's lower tPSA and absence of H-bond donors relative to carboxamide analogs predict superior passive membrane permeability and oral absorption.

Drug-likeness Oral bioavailability Physicochemical profiling

Synthetic Tractability and Scaffold Versatility: Target Compound vs. Sulfonyl-Bridged Analogs

The target compound is synthesized via amide bond formation between 2-(2,4-difluorophenyl)acetyl chloride and 3-(quinoxalin-2-yloxy)pyrrolidine, a straightforward one-step coupling with typical yields of 70–85% under standard conditions . This contrasts with sulfonyl-bridged analogs such as 1-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one, which require a sulfonylation step that is lower-yielding (typically 40–60%) and more sensitive to steric hindrance . The amide linkage also provides a metabolically more stable connection than the sulfonamide bond, which is susceptible to hydrolytic cleavage in vivo [1].

Synthetic accessibility Parallel synthesis Library design

Recommended Application Scenarios for Procuring 2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one


CNS Drug Discovery: PDE10A Inhibitor Screening Cascades

The target compound's quinoxalin-2-yloxy-pyrrolidine scaffold aligns with the PDE10A pharmacophore exemplified by PQ-10 (IC50 = 4.6 nM against PDE10A) . Its XLogP3 of 3.0, tPSA of 55.3 Ų, and zero H-bond donors predict favorable brain penetration [1], making it a rational screening candidate for schizophrenia, Huntington's disease, and other CNS indications where PDE10A inhibition is therapeutically relevant .

Antimicrobial Lead Identification: DNA Gyrase Inhibition

Quinoxaline-pyrrolidine hybrids have demonstrated DNA gyrase inhibitory activity with IC50 values between 26.57 and 84.84 µM in biochemical assays [2]. Procuring this compound for antibacterial screening against Gram-positive and Gram-negative panels, with follow-up DNA gyrase supercoiling assays, is supported by class-level evidence. The 2,4-difluorophenyl group may confer additional binding affinity through halogen-bond interactions not present in the reference compounds.

Medicinal Chemistry SAR Expansion: Fluorinated Phenylacetyl Series

For structure-activity relationship (SAR) studies, this compound serves as the 2,4-difluorophenyl member of a systematic substituent series that includes the 2-chlorophenyl and 3-trifluoromethylphenyl analogs. The differential electronic and steric properties of the 2,4-difluorophenyl group (σmeta = 0.34, σpara = 0.06) compared to chloro and trifluoromethyl substituents allow precise dissection of substituent effects on target binding and ADME properties [1].

Physicochemical Tool Compound for Permeability and Solubility Studies

With an experimentally unverified but computed XLogP3 of 3.0, tPSA of 55.3 Ų, and zero HBDs [1], this compound is well-suited as a reference standard for calibrating PAMPA, Caco-2, or MDCK permeability assays within CNS drug discovery programs. Its moderate lipophilicity fills a gap between highly polar carboxamide analogs (tPSA > 75 Ų) and excessively lipophilic diphenyl analogs.

Quote Request

Request a Quote for 2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.